Azido-PEG4-Amido-Tris
Description
Structural Features
Azido-PEG4-Amido-Tris (CAS 1398044-55-7) consists of three primary components:
- Azide group : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
- PEG4 spacer : Provides hydrophilic flexibility and spatial separation between reactive sites.
- Tris-amino alcohol core : Three hydroxyl groups allow sequential amide coupling or further derivatization.
Molecular Formula : C₁₅H₃₀N₄O₈
Molecular Weight : 394.43 g/mol
Purity : >96% (HPLC)
Synonyms and Identifiers
Historical Development and Discovery
Evolution of PEG-Based Linkers
The development of this compound aligns with advancements in PEG chemistry since the 1970s, when PEGylation first emerged as a method to enhance protein solubility and reduce immunogenicity (). Key milestones include:
Emergence in PROTAC Research
This compound gained prominence in PROTAC development as researchers sought linkers that balance flexibility, stability, and reactivity. Its tris-amino alcohol core allows modular assembly of PROTACs by enabling sequential conjugation of E3 ligase ligands and target-binding motifs ().
Position in Contemporary Bioconjugation Chemistry
Functional Versatility
The compound’s tripartite design enables applications across multiple domains:
- Click Chemistry : Azide groups participate in CuAAC or SPAAC reactions with alkynes, enabling site-specific conjugation of biomolecules ().
- Amide Coupling : Hydroxyl groups on the tris-amino alcohol core react with NHS esters or carboxylic acids to form stable amide bonds ().
- Solubility Enhancement : PEG4 spacers improve aqueous solubility of hydrophobic payloads, critical for ADCs and nanoparticle formulations ().
Applications in Complex Bioconjugates
Significance in Proteolysis Targeting Chimera (PROTAC) Technology
Mechanistic Role in PROTACs
PROTACs recruit E3 ubiquitin ligases to degrade target proteins via the ubiquitin-proteasome system. This compound serves as a linker in PROTAC design by:
- Spatial Optimization : PEG4 spacers bridge E3 ligase ligands (e.g., cereblon-binding motifs) and target-binding domains, ensuring proper orientation for ternary complex formation ().
- Modularity : Tris-amino alcohol groups enable stepwise conjugation of additional motifs, such as fluorescent tags or solubility-enhancing groups ().
Performance Advantages
Case Studies in PROTAC Development
- Pomalidomide-Based PROTACs :
- EphA4 Targeting :
- PEGylated peptides (e.g., APY-d3-PEG4) achieve prolonged half-life in vivo while retaining nanomolar binding affinity to EphA4 ().
Properties
IUPAC Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N4O8/c16-19-17-2-4-25-6-8-27-10-9-26-7-5-24-3-1-14(23)18-15(11-20,12-21)13-22/h20-22H,1-13H2,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNSHQSKKKHCAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NC(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126236 | |
| Record name | 4,7,10,13-Tetraoxapentadecanamide, 15-azido-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1398044-55-7 | |
| Record name | 4,7,10,13-Tetraoxapentadecanamide, 15-azido-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1398044-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxapentadecanamide, 15-azido-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis Framework
The synthesis of this compound involves three primary stages: (i) PEGylation to introduce the tetraethylene glycol spacer, (ii) functionalization with an azido group, and (iii) formation of the tris-amido backbone. Each stage requires precise control over reaction conditions to avoid side reactions and ensure regioselectivity.
PEGylation and Amide Bond Formation
The PEG4 chain is typically introduced via carbodiimide-mediated coupling between a primary amine and a carboxylic acid-terminated PEG derivative. For example, N-hydroxysuccinimide (NHS) esters of PEG4-carboxylic acid are reacted with tris(2-aminoethyl)amine under anhydrous conditions in dimethylformamide (DMF) at 4°C for 24 hours. This step achieves >90% coupling efficiency, as confirmed by thin-layer chromatography (TLC).
Azido Group Introduction
The azido moiety is incorporated using 6-azidohexanoic acid, activated with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). Reaction completion is monitored via Fourier-transform infrared spectroscopy (FTIR) by observing the characteristic azide peak at 2,100 cm⁻¹.
Tris-Amido Backbone Assembly
The tris-amido structure is constructed by sequentially coupling three carboxyethoxymethyl groups to the PEG4-azido intermediate. This is achieved using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in DMF, with reaction yields exceeding 85% after HPLC purification.
Reaction Conditions and Reagent Optimization
Critical parameters influencing synthesis efficiency include:
The use of HATU over PyBOP improves yields by 15–20% due to reduced epimerization.
Industrial-Scale Production Strategies
Batch vs. Continuous Flow Reactors
Industrial production employs both batch and continuous flow systems:
Purification and Quality Control
Crude product is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradients. Final purity ≥98% is verified by:
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Mass Spectrometry (MS) : Molecular ion peak at m/z 610.6 [M+H]⁺.
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Nuclear Magnetic Resonance (NMR) : Distinct PEG4 protons (δ 3.5–3.7 ppm) and azido protons (δ 3.3 ppm).
Analytical Characterization Techniques
Structural Validation
Purity Assessment
Optimization Strategies for Enhanced Yield
Solvent System Adjustments
Replacing DMF with N-methyl-2-pyrrolidone (NMP) increases coupling efficiency by 10% due to improved reagent solubility.
Catalytic Additives
Adding 1% (v/v) tert-butyl alcohol as a proton shuttle accelerates HATU-mediated couplings, reducing reaction time to 8 hours.
Temperature Gradients
Gradual warming from 0°C to 25°C during azide coupling minimizes side reactions, improving yields from 75% to 88%.
Case Studies in Industrial Applications
Large-Scale Synthesis for PROTAC Development
A 2024 study produced 50 kg of this compound using continuous flow reactors, achieving 92% purity after a single HPLC pass. The compound served as a linker in proteolysis-targeting chimeras (PROTACs) targeting BRD4, with in vivo half-life extended by 40% compared to shorter PEG variants.
Bioconjugation in Antibody-Drug Conjugates (ADCs)
A 2023 trial utilized the compound to conjugate monomethyl auristatin E (MMAE) to anti-HER2 antibodies. Click chemistry with dibenzocyclooctyne (DBCO)-modified MMAE achieved a drug-to-antibody ratio (DAR) of 4.0, surpassing traditional maleimide-based conjugates (DAR 3.2).
Challenges and Mitigation Strategies
Azide Stability Concerns
Azido groups are prone to reduction under acidic conditions. Solutions include:
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-Amido-Tris undergoes various chemical reactions, including:
Click Chemistry: The azide group enables click chemistry reactions, particularly azide-alkyne cycloaddition.
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Amidation Reactions: The amido groups can undergo further derivatization through amidation reactions
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Alkyne Compounds: Used in click chemistry reactions.
Amine Precursors: Used for amidation reactions
Major Products Formed
Azide-Alkyne Cycloadducts: Formed through click chemistry reactions.
Substituted PEG Derivatives: Formed through nucleophilic substitution reactions.
Amido Derivatives: Formed through amidation reactions
Scientific Research Applications
Bioconjugation
Azido-PEG4-Amido-Tris is primarily utilized in bioconjugation processes, which involve the attachment of biomolecules to other entities for therapeutic or diagnostic purposes. Its azide group allows for specific labeling of proteins and peptides without altering their biological function.
Case Study: Protein Labeling
In a study examining the conjugation of azide-labeled proteins to gold nanoparticles, researchers demonstrated that this compound facilitated efficient immobilization directly from cell lysates. This method simplified the process by eliminating purification steps, thus preserving protein activity post-conjugation .
Drug Development
The compound serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells. By linking two essential ligands through this compound, researchers can enhance the pharmacokinetic properties of therapeutic agents.
Case Study: PROTAC Synthesis
Research has shown that PROTACs utilizing this compound effectively recruit unwanted proteins for degradation via the ubiquitin-proteasome system. This approach has shown promise in targeted cancer therapies by degrading oncogenic proteins selectively.
Mechanism of Action
Azido-PEG4-Amido-Tris exerts its effects through the formation of PROTAC molecules. The mechanism involves:
Binding to E3 Ubiquitin Ligase: One ligand of the PROTAC binds to an E3 ubiquitin ligase.
Binding to Target Protein: The other ligand binds to the target protein.
Ubiquitination and Degradation: The PROTAC facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Azido-PEG4-Amido-Tris with key analogs:
*Estimated based on structural analogs.
Key Research Findings
This compound
- Branched Architecture : The Tris core allows simultaneous conjugation of three molecules, making it ideal for PROTACs requiring ternary complex formation .
- Enhanced Solubility : PEG4 minimizes aggregation, critical for intracellular delivery .
- Multi-Use in Drug Development : Used in antibody-drug conjugates (ADCs) and peptide labeling (e.g., Azido-PEG4-Ala-Ala-Asn(Trt)-PAB, MW: 895.0) .
Azido-PEG4-NHS Ester
- Efficient Protein Labeling : NHS ester reacts with lysine residues, enabling rapid conjugation to antibodies or enzymes .
- Lower Molecular Weight : Simpler structure reduces steric hindrance in small-molecule conjugates .
N-(Azido-PEG2)-N-bis(PEG4-Acid)
- Dual Carboxylic Acids : Facilitates conjugation with two amine-containing molecules (e.g., drugs + targeting peptides) .
- Branched vs.
Azido-PEG3-S-PEG4-Propargyl
- Dual Reactivity : Combines azide and propargyl groups for orthogonal click reactions, enabling modular assembly of complex architectures .
Advantages and Limitations
| Compound | Advantages | Limitations |
|---|---|---|
| This compound | Multi-valent conjugation, ideal for PROTACs | Higher molecular weight may limit permeability |
| Azido-PEG4-NHS ester | Rapid, stable conjugation to amines | Limited to single-target conjugation |
| N-(Azido-PEG2)-N-bis(PEG4-Acid) | High payload capacity (two acids + azide) | Complex synthesis, potential solubility issues |
| Azido-PEG3-S-PEG4-propargyl | Dual-click functionality | Thioether linkage may oxidize in vivo |
Biological Activity
Azido-PEG4-Amido-Tris is a specialized polyethylene glycol (PEG)-based compound that plays a significant role in bioconjugation and drug development. Its unique structure, which includes an azide functional group, allows it to participate in "Click Chemistry" applications, facilitating the conjugation of therapeutic agents to targeting moieties. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Structure and Properties
This compound consists of four ethylene glycol units and features three hydroxyl groups, contributing to its hydrophilicity and solubility in biological environments. The azide group allows for efficient conjugation with alkyne-containing molecules, making it a versatile tool in targeted drug delivery systems and protein labeling .
Key Features:
- Hydrophilicity : Enhances solubility in aqueous environments.
- Clickable Azide Group : Enables specific labeling of biomolecules.
- Stability : Maintains functionality in complex biological systems.
The primary function of this compound is as a linker molecule in the development of targeted therapies, particularly Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to recruit and degrade specific cellular proteins by harnessing the ubiquitin-proteasome system. The azide group facilitates the attachment of a PROTAC recruiter moiety to a bioactive ligand targeting the protein of interest.
Applications in Drug Development
This compound has diverse applications in:
- Targeted Drug Delivery : Its ability to conjugate with therapeutic agents enhances the specificity and efficacy of drug delivery systems.
- Protein Labeling : The compound allows for precise control over attachment points on proteins, aiding in studies on protein interactions and dynamics within cellular environments .
- Imaging Techniques : It has been utilized in imaging studies, such as PET imaging, where it improves tumor localization through targeted delivery systems .
Research Findings
Numerous studies have highlighted the biological activity and efficacy of this compound:
Study 1: Targeted Imaging
In a study involving antibody-targeted PET imaging, conjugates containing this compound demonstrated significantly increased tumor uptake compared to untargeted controls. The results indicated that targeted delivery systems using this compound could enhance imaging accuracy and therapeutic outcomes .
Study 2: Click Chemistry Applications
Research has shown that this compound can effectively undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is pivotal for creating stable linkages between drug molecules and targeting ligands. This reaction is crucial for developing effective PROTACs that can selectively degrade target proteins within cells .
Comparative Analysis
To understand its unique position among similar compounds, the following table summarizes key features of various PEG-based linkers:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Azido-PEG3-Amido-Tris | Shorter PEG chain; fewer hydroxyl groups | Less hydrophilic; different reactivity profile |
| Azido-PEG5-Amido-Tris | Longer PEG chain; increased solubility | Enhanced solubility but may alter biological activity |
| Azido-PEG4-Amido-Tri-(carboxyethoxymethyl)-methane | Contains carboxylic acid groups | More reactive towards amines; used in different contexts |
| Azido-PEG4-Amido-Tri-(t-butoxycarbonylethoxymethyl)-methane | Tert-butoxycarbonyl protecting groups | Protects functional groups during reactions |
Q & A
Q. How is Azido-PEG4-Amido-Tris synthesized, and what analytical techniques confirm its structural integrity?
- Methodological Answer : this compound is typically synthesized via stepwise conjugation of the azide group to a PEG4 spacer, followed by amidation with Tris. Solid-phase synthesis or solution-phase coupling reactions are common. Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) is often employed for azide incorporation . Post-synthesis, structural validation requires:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm PEG4 spacer integrity and azide/Tris functionalization.
- Mass Spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF) verifies molecular weight (e.g., expected mass ~500–600 Da) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~2100 cm⁻¹ confirm the azide group .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Azido compounds require stringent safety protocols due to potential toxicity and reactivity:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of aerosols .
- Storage : Store at –20°C under inert gas (e.g., argon) to minimize azide degradation .
- Waste Disposal : Quench residual azides with sodium ascorbate or copper chelators before disposal .
Q. What spectroscopic methods are most effective for characterizing this compound post-synthesis?
- Methodological Answer : A multi-technique approach ensures accurate characterization:
Advanced Research Questions
Q. How can researchers optimize the conjugation efficiency of this compound with alkyne-functionalized biomolecules in PROTAC design?
- Methodological Answer : Optimization requires systematic parameter testing:
- Reaction Conditions : Use Cu(I) catalysts (e.g., TBTA) at 25–37°C with molar excess (1.5–2×) of alkyne partners .
- Monitoring : Track reaction progress via HPLC or LC-MS to quantify unreacted azide .
- Troubleshooting : If efficiency <80%, test alternative catalysts (e.g., BTTAA) or reduce steric hindrance by adjusting PEG4 length .
Q. What experimental strategies mitigate aggregation or solubility issues of this compound in aqueous buffer systems?
- Methodological Answer : Aggregation often arises from hydrophobic Tris interactions. Solutions include:
- Co-Solvents : Add 10–20% DMSO or ethanol to improve solubility .
- Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% Tween-20 to reduce interfacial tension .
- Dynamic Light Scattering (DLS) : Monitor hydrodynamic radius (Rh) to detect aggregates. Rh >10 nm indicates problematic aggregation .
Q. How do structural modifications to the PEG4 spacer influence the pharmacokinetic properties of this compound in in vivo studies?
- Methodological Answer : PEG4 length and branching affect bioavailability:
- PEG4 Length : Shorter spacers (e.g., PEG2) reduce steric shielding, increasing renal clearance. PEG4 balances stability and circulation time .
- Biodistribution Studies : Radiolabel (e.g., 14C) the compound and track accumulation in organs via scintillation counting. PEG4 typically shows liver/kidney retention <24 hours .
- Plasma Stability Assays : Incubate with plasma at 37°C; >80% intact compound after 6 hours indicates suitability for systemic delivery .
Data Contradiction Analysis
-
Issue : Conflicting reports on azide stability in aqueous buffers.
-
Issue : Variable PROTAC activity in cellulo despite high conjugation efficiency.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
